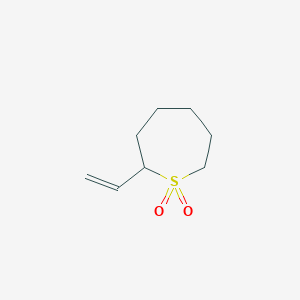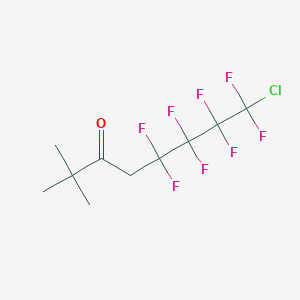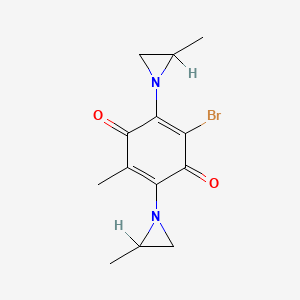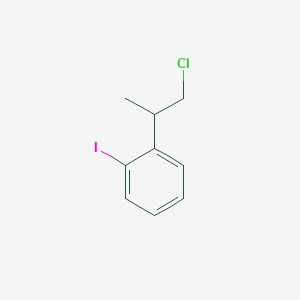
1-(1-Chloropropan-2-yl)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropropan-2-yl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a 1-chloropropan-2-yl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloropropan-2-yl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the initial chlorination of propan-2-ylbenzene to form 1-(1-chloropropan-2-yl)benzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloropropan-2-yl)-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, yielding the parent hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the parent hydrocarbon, propan-2-ylbenzene.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropan-2-yl)-2-iodobenzene involves its interaction with molecular targets through its halogenated groups. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
2-Iodopropan-2-ylbenzene: Similar structure but with different substitution patterns, leading to distinct chemical properties.
1-Chloro-2-iodobenzene: Contains both chlorine and iodine but lacks the propan-2-yl group, resulting in different reactivity and applications.
Uniqueness
1-(1-Chloropropan-2-yl)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in both synthetic and biological contexts, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
113452-82-7 |
|---|---|
Molecular Formula |
C9H10ClI |
Molecular Weight |
280.53 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-2-iodobenzene |
InChI |
InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI Key |
VKOWZINVXYUQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


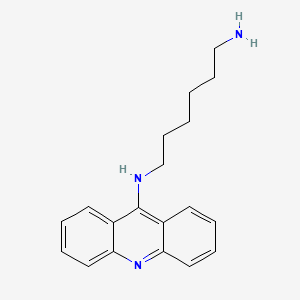
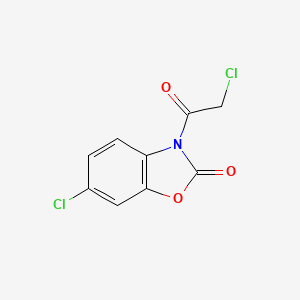



![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
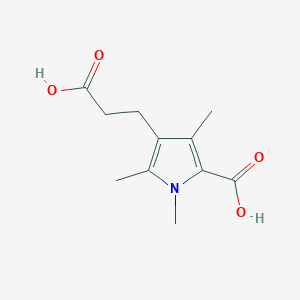
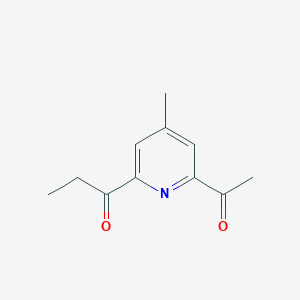
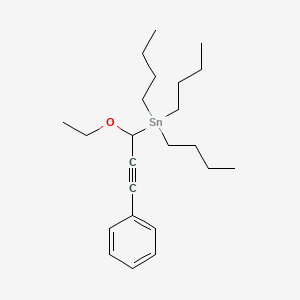
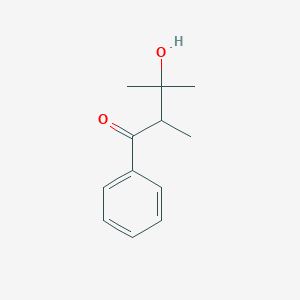
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
